molecular formula C18H16FN5O2S2 B2647178 4-fluoro-N-(6-((4-oxo-4-(thiazol-2-ylamino)butyl)thio)pyridazin-3-yl)benzamide CAS No. 1105218-91-4

4-fluoro-N-(6-((4-oxo-4-(thiazol-2-ylamino)butyl)thio)pyridazin-3-yl)benzamide

Cat. No. B2647178
CAS RN: 1105218-91-4
M. Wt: 417.48
InChI Key: UTQMVDVFXKNQNH-UHFFFAOYSA-N
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Description

The compound “4-fluoro-N-(6-((4-oxo-4-(thiazol-2-ylamino)butyl)thio)pyridazin-3-yl)benzamide” is a complex organic molecule. It contains several functional groups including a thiazole ring, a pyridazine ring, a benzamide group, and a fluoro group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The thiazole ring is a five-membered heterocyclic compound, which contains sulfur and nitrogen at position-1 and -3, respectively . The pyridazine ring is a six-membered ring with two nitrogen atoms. The benzamide group consists of a benzene ring attached to an amide group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups it contains. For example, the thiazole ring might undergo reactions at the sulfur or nitrogen atoms, or at the carbon atoms of the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the aromatic rings might affect its solubility, while the presence of the fluoro group might affect its reactivity .

Scientific Research Applications

Antibacterial and Antifungal Activities

Thiazoles, including derivatives like our compound, exhibit potent antibacterial and antifungal properties. Researchers have synthesized 2,4-disubstituted thiazole derivatives and evaluated their efficacy against various microorganisms . These compounds could potentially serve as novel antimicrobial agents.

Antitumor and Cytotoxic Activity

Gulsory and Guzeldemirci (2007) synthesized a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides and reported their cytotoxicity activity against human tumor cell lines . Although our compound is not directly studied, its thiazole moiety may contribute to similar effects.

Other Applications

Exploring additional applications, such as enzyme inhibition, protein–ligand interactions, or pharmacokinetics, would require further research. Our compound’s structural features make it an interesting candidate for such investigations.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it might interact with a specific protein or enzyme in the body. Unfortunately, without more specific information, it’s difficult to provide a detailed mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it were a drug, its safety profile would be determined through preclinical and clinical testing .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it were a drug, future research might focus on improving its efficacy or reducing its side effects .

properties

IUPAC Name

4-fluoro-N-[6-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]sulfanylpyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5O2S2/c19-13-5-3-12(4-6-13)17(26)21-14-7-8-16(24-23-14)27-10-1-2-15(25)22-18-20-9-11-28-18/h3-9,11H,1-2,10H2,(H,20,22,25)(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQMVDVFXKNQNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NN=C(C=C2)SCCCC(=O)NC3=NC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(6-((4-oxo-4-(thiazol-2-ylamino)butyl)thio)pyridazin-3-yl)benzamide

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